N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core. This core is substituted at the 7-position with a 2-methylphenyl group and at the 2-position with a piperidine-3-carboxamide moiety bearing a cycloheptyl substituent. The carboxamide group enhances hydrogen-bonding interactions with biological targets, while the cycloheptyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-17-9-6-7-13-20(17)21-16-33-23-22(21)28-26(29-25(23)32)30-14-8-10-18(15-30)24(31)27-19-11-4-2-3-5-12-19/h6-7,9,13,16,18-19H,2-5,8,10-12,14-15H2,1H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGGFKMDXCKOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features
- Cycloheptyl group : Contributes to lipophilicity and potential receptor interactions.
- Thieno[3,2-d]pyrimidine moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Enhances binding affinity to biological targets.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines possess notable antibacterial and antifungal activities. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer properties. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that thienopyrimidine derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., kinases) could lead to altered signaling pathways that promote apoptosis or inhibit cell division.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of S. aureus growth | |
| Antifungal | Effective against Candida species | |
| Anticancer | Induction of apoptosis in MCF-7 |
Case Study: Anticancer Activity
A notable case study involved the evaluation of a related thieno[3,2-d]pyrimidine compound in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent cytotoxic effect with an IC50 value in the low micromolar range. Further analysis indicated that the compound activated caspase cascades leading to programmed cell death.
Scientific Research Applications
Overview
Recent research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. The presence of the thieno[3,2-d]pyrimidine structure has been linked to enhanced antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-468 revealed that certain derivatives exhibited IC50 values in the low micromolar range. This indicates potent antitumor activity and suggests that modifications to the thienopyrimidine structure can optimize efficacy.
Table 1: Antitumor Activity Results
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Derivative A | 5.0 |
| MDA-MB-468 | Derivative B | 4.8 |
Overview
The compound's structure suggests potential antibacterial properties. Thienopyrimidine derivatives have shown effectiveness against various bacterial strains by inhibiting specific metabolic pathways.
Case Study: Antibacterial Efficacy
Research demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for active compounds ranged from 0.015 mg/mL to 0.03 mg/mL, showcasing their potential as antibacterial agents.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Compound Tested | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Derivative C | 0.015 |
| Bacillus cereus | Derivative D | 0.025 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific substituents on the thienopyrimidine core significantly influences pharmacological profiles.
Key Findings
- Substituent Effects : The introduction of methyl groups at specific positions enhances lipophilicity and cellular uptake.
- Functional Group Contribution : The carboxamide group is essential for maintaining biological activity by facilitating hydrogen bonding with target proteins.
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increased lipophilicity |
| Carboxamide group | Essential for binding |
| Thieno[3,2-d]pyrimidine core | Key for antitumor activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several thienopyrimidinone derivatives, differing primarily in substituent groups. Below is a comparative analysis based on evidence from structurally related compounds.
Substituent Variations on the Thienopyrimidinone Core
- Position 7 (Aryl Group): Target Compound: 2-methylphenyl (ortho-methyl substitution). : 3-methylphenyl (meta-methyl substitution). : 2-fluorophenyl (ortho-fluoro substitution). : Unsubstituted phenyl. Fluorination () often enhances metabolic stability and electronegativity, which could improve target affinity but reduce solubility.
- Position 2 (Piperidine Carboxamide Side Chain): Target Compound: Cycloheptyl group. : 2,4-Difluorobenzyl. : 2,3-Dihydro-1H-inden-1-yl. : Cyclooctyl. The cycloheptyl group balances lipophilicity and conformational flexibility. Larger cycloalkyl groups (e.g., cyclooctyl in ) may increase logP values, enhancing membrane permeability but risking solubility limitations.
Physicochemical Properties and SAR Trends
- Lipophilicity: Cycloheptyl (target) and cyclooctyl () groups increase logP compared to aromatic substituents ().
- Metabolic Stability: Fluorinated analogs () are less prone to cytochrome P450-mediated oxidation.
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving condensation of substituted aldehydes and ketones under acidic or alcoholic conditions.
Comparison with Non-Thienopyrimidinone Carboxamides
and highlight carboxamide derivatives in alternative cores (e.g., naphthyridines, biphenyl-piperidines). These compounds retain the carboxamide pharmacophore but differ in core electronics and geometry. For instance, naphthyridine derivatives () exhibit planar aromatic systems, favoring intercalation or π-π stacking, whereas the thienopyrimidinone core in the target compound offers a non-planar, sulfur-containing heterocycle with distinct electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
